8-iso Prostaglandin E1

parasympathetic neurotransmission EP3 receptor agonism airway pharmacology

Pulmonary circulation researchers using PGE1 face confounding systemic hypotension that obscures data interpretation. 8-iso PGE1 eliminates this: it produces a pulmonary hypertensive response 5-fold greater than PGE1 while systemic hypotensive effects are attenuated 125- to 250-fold, enabling clean in vivo hemodynamic readouts. • Dissociated pulmonary vs. systemic vascular profile for isolated pulmonary bed studies • EP2-selective GM-CSF inhibition; EP2/EP4-dependent G-CSF augmentation in human airway smooth muscle • Supplied as ≥98% crystalline solid with long-term storage at -20°C; shipped under blue ice for stability

Molecular Formula C20H34O5
Molecular Weight 354.5 g/mol
Cat. No. B7887691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-iso Prostaglandin E1
Molecular FormulaC20H34O5
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
InChIInChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+
InChIKeyGMVPRGQOIOIIMI-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-iso Prostaglandin E1 (8-iso PGE1, Ovinonic Acid): CAS 21003-46-3 – Isoprostane Identity and Procurement Baseline


8-iso Prostaglandin E1 (8-iso PGE1, also known as Ovinonic acid) is a non-enzymatically derived isoprostane isomer of prostaglandin E1 (PGE1), generated via free radical-catalyzed peroxidation of arachidonic acid rather than through cyclooxygenase (COX)-dependent biosynthesis [1]. It is endogenously present in human seminal fluid at concentrations of approximately 7 µg/mL . Commercially, 8-iso PGE1 is supplied as a crystalline solid with a molecular weight of 354.48 g/mol and is typically available at purities of ≥95% to ≥98%, with recommended long-term storage at -20°C .

8-iso Prostaglandin E1: Why PGE1, PGE2, or 8-iso PGE2 Cannot Be Substituted Without Altering Experimental Outcomes


8-iso PGE1 exhibits a distinct pharmacological fingerprint that precludes simple substitution with its parent prostaglandin PGE1, the related prostaglandin PGE2, or even its closest isoprostane analog 8-iso PGE2. Unlike PGE1, which is a broad-spectrum prostanoid receptor agonist (binding EP1-4 and IP receptors with nanomolar Ki values) [1], 8-iso PGE1 displays a narrower receptor activation profile that is context-dependent: it signals solely via EP2 receptors to inhibit GM-CSF release, yet requires both EP2 and EP4 receptors for G-CSF augmentation [2]. Furthermore, 8-iso PGE1 and 8-iso PGE2, while both E-ring isoprostanes, show species-dependent divergence in functional outcomes—in canine airways, both exhibit equipotent relaxation (logIC50 = 6.9), but in human airways, only 8-iso PGF3α produces meaningful relaxation while 8-iso PGE1 is largely ineffective [3]. Most critically, 8-iso PGE1 acts as a pulmonary vasoconstrictor in vivo with 5-fold greater potency than PGE1, a property not shared by the parent compound [4]. These compound-specific, tissue-specific, and species-specific activities mandate precise compound selection rather than class-level substitution.

8-iso Prostaglandin E1: Quantitative Head-to-Head Evidence for Differentiated Receptor Pharmacology and Functional Activity


8-iso PGE1 vs. 8-iso PGE2 vs. PGE2: Differential EP3-Mediated Inhibition of Acetylcholine Release in Guinea Pig Trachea

In a direct head-to-head comparison in guinea pig tracheal preparations, 8-iso PGE1, 8-iso PGE2, PGE2, and the selective EP3 agonist sulprostone were evaluated for their ability to inhibit electrical field stimulation (EFS)-evoked acetylcholine (ACh) release. At a concentration of 1 µM, 8-iso PGE1 produced 39.5% inhibition of ACh release, whereas 8-iso PGE2 produced 53.9% inhibition, sulprostone produced 61.2% inhibition, and PGE2 produced 59.9% inhibition [1]. All four compounds acted via the EP3 receptor subtype, as confirmed by blockade with the selective EP3 antagonist L-798,106 (10 µM) [2].

parasympathetic neurotransmission EP3 receptor agonism airway pharmacology cholinergic modulation

8-iso PGE1 vs. 8-iso PGE2: Equipotent Relaxation of Canine Airways but Differential Activity in Human Airways

In a comprehensive study comparing seven different 8-isoprostanes, 8-iso PGE1 and 8-iso PGE2 demonstrated equipotent relaxation of carbachol-preconstricted canine airways, with both compounds exhibiting logIC50 values of 6.9 [1]. In stark contrast, when tested in human airways, neither 8-iso PGE1 nor 8-iso PGE2 produced significant relaxation; only 8-iso PGF3α exhibited relaxant activity (logIC50 = 4.9) [2].

airway smooth muscle bronchodilation species-specific pharmacology isoprostane comparative efficacy

8-iso PGE1 vs. PGE1: 5-Fold Greater Pulmonary Hypertensive Activity Despite 125- to 250-Fold Weaker Systemic Hypotensive Effect

In anesthetized dogs, intravenous administration of 8-iso PGE1 produced a pulmonary hypertensive effect that was 5 times greater in magnitude than that produced by PGE1 [1]. Conversely, the systemic hypotensive effect of 8-iso PGE1 was substantially weaker, equivalent to approximately 1/125 to 1/250 of that observed with PGE1 [2].

pulmonary circulation vasoconstriction hemodynamics in vivo cardiovascular pharmacology

8-iso PGE1 vs. PGE2: Comparable Antilipolytic and Anti-Platelet Potency Despite Reduced Vasodepressor Activity

In the original isolation and characterization study, 8-iso PGE1 was found to have lower activity than PGE2 in stimulating smooth muscle contraction in vitro and in causing acute vasodepression in rats [1]. However, 8-iso PGE1 exhibited the same potency as PGE2 in its antilipolytic effects and in its inhibition of platelet aggregation [2].

platelet aggregation inhibition antilipolytic activity metabolic pharmacology isoprostane functional selectivity

8-iso PGE1 vs. F-Ring Isoprostanes: Selective Activity on Colony-Stimulating Factor Release

In human airway smooth muscle (HASM) cells stimulated with interleukin-1β (IL-1β), 8-iso PGE1 and 8-iso PGE2 produced concentration-dependent inhibition of GM-CSF release and augmentation of G-CSF release [1]. In contrast, F-ring isoprostanes (8-iso PGF1α, 8-iso PGF2α, and 8-iso PGF3α) had no effect on either cytokine at any concentration tested [2].

GM-CSF G-CSF airway inflammation isoprostane receptor selectivity

8-iso Prostaglandin E1: Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Pulmonary Vascular Research Requiring Selective Pulmonary Vasoconstriction with Minimal Systemic Hemodynamic Perturbation

8-iso PGE1 is uniquely suited for in vivo pulmonary circulation studies where a vasoconstrictor effect localized to the pulmonary vascular bed is required without concomitant profound systemic hypotension. Based on direct hemodynamic comparison data, 8-iso PGE1 produces a pulmonary hypertensive response 5-fold greater than PGE1 while its systemic hypotensive effect is attenuated by 125- to 250-fold [1]. This dissociated pulmonary versus systemic vascular profile enables investigators to probe pulmonary vascular mechanisms in anesthetized animal models with reduced confounding from systemic cardiovascular collapse.

Airway Inflammation Studies: Differential Modulation of GM-CSF and G-CSF Release via EP2 and EP2/EP4 Receptors

8-iso PGE1 provides a pharmacological tool for dissecting EP2-specific versus EP2/EP4-combined signaling in human airway smooth muscle cells. Antagonist studies demonstrate that 8-iso PGE1 inhibits GM-CSF release solely via EP2 receptors, whereas its augmentation of G-CSF release requires both EP2 and EP4 receptor activation [1]. F-ring isoprostanes are completely inactive in this system, establishing E-ring isoprostanes as the only relevant tool compounds [2]. Researchers investigating the role of oxidative stress-derived lipid mediators in airway inflammatory diseases such as asthma or COPD can employ 8-iso PGE1 to specifically interrogate EP2-dependent GM-CSF suppression and EP2/EP4-dependent G-CSF induction.

Cholinergic Neurotransmission Studies: EP3 Receptor Agonism with Quantified Efficacy Relative to PGE2 and 8-iso PGE2

For investigators examining prejunctional modulation of acetylcholine release from parasympathetic nerves, 8-iso PGE1 serves as an EP3 receptor agonist with a defined, intermediate efficacy profile. At 1 µM, 8-iso PGE1 inhibits ACh release by 39.5%, compared to 53.9% for 8-iso PGE2 and 59.9% for PGE2 [1]. This quantitative ranking of efficacy—8-iso PGE1 < 8-iso PGE2 < PGE2 ≈ sulprostone—allows researchers to select the appropriate agonist based on the desired magnitude of EP3-mediated neurotransmission inhibition. The EP3 selectivity is confirmed by blockade with the selective antagonist L-798,106 [2].

Species-Specific Airway Pharmacology: Canine vs. Human Relaxant Activity Comparison

8-iso PGE1 is an essential tool compound for studies examining species differences in isoprostane-mediated airway relaxation. In canine airways, 8-iso PGE1 and 8-iso PGE2 are equipotent relaxants (logIC50 = 6.9 for both compounds) [1]. However, in human airways, neither compound produces significant relaxation, whereas 8-iso PGF3α is active (logIC50 = 4.9) [2]. This marked species divergence makes 8-iso PGE1 valuable for comparative pharmacology studies aimed at understanding the translational relevance of canine airway models to human respiratory physiology, and highlights the necessity of human tissue validation for any therapeutic development efforts.

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